2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide
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Overview
Description
Preparation Methods
The preparation of 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide involves synthetic routes that typically include the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with morpholine to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide can be compared with similar compounds such as:
- 2-(2-((3,5-Dimethylphenoxy)methyl)piperidino)acetamide
- 2-(2-((3,5-Dimethylphenoxy)methyl)pyrrolidino)acetamide
These compounds share structural similarities but differ in their ring structures (morpholine, piperidine, and pyrrolidine), which can influence their chemical reactivity and biological activity. The unique morpholine ring in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C15H22N2O3/c1-11-5-12(2)7-13(6-11)20-10-14-8-17(3-4-19-14)9-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18) |
InChI Key |
XYJWIFLOEWDFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)N)C |
Origin of Product |
United States |
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